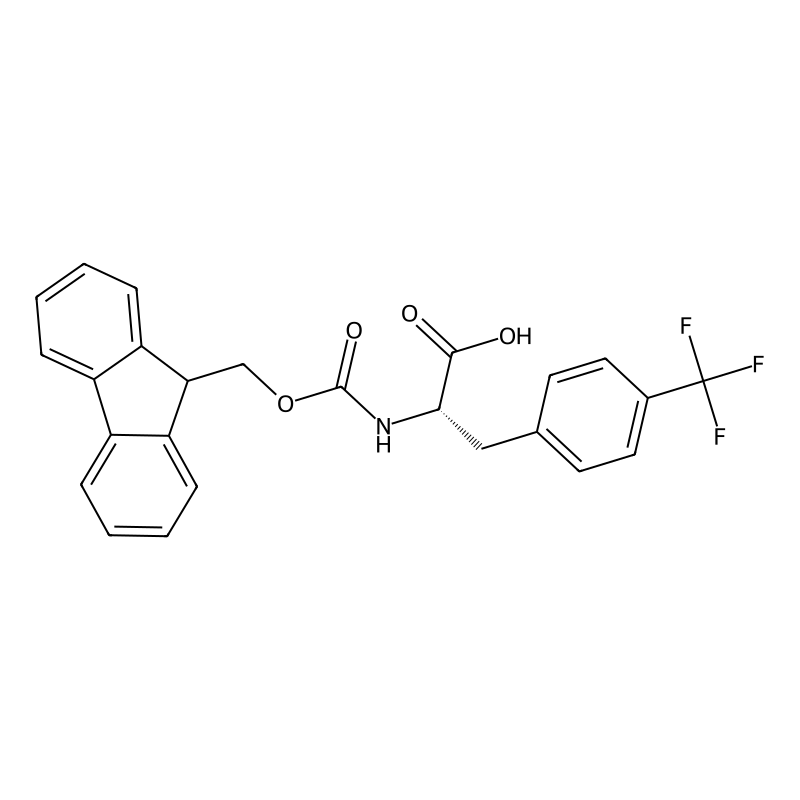

Fmoc-Phe(4-CF3)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Fmoc-Phe(4-CF3)-OH, also known as Fmoc-4-(trifluoromethyl)-L-phenylalanine, is a building block used in peptide synthesis. It is a derivative of the amino acid L-phenylalanine with a trifluoromethyl group (-CF3) attached to the fourth carbon atom of the phenyl ring and a Fmoc (fluorenylmethoxycarbonyl) protecting group attached to the amino group. The Fmoc group allows for the selective deprotection and coupling of amino acids during peptide chain assembly using solid-phase peptide synthesis (SPPS) techniques [].

The trifluoromethyl group in Fmoc-Phe(4-CF3)-OH can introduce several desired properties to the resulting peptide, such as:

- Increased lipophilicity: This can enhance the cell membrane permeability of the peptide, potentially improving its biological activity [].

- Enhanced metabolic stability: The trifluoromethyl group can be more resistant to enzymatic degradation, potentially leading to longer-lasting therapeutic effects [].

- Probing protein-protein interactions: The trifluoromethyl group can be used as a probe to study protein-protein interactions by acting as a reporter group or by affecting the binding affinity of the peptide to its target protein [].

Medicinal Chemistry:

Fmoc-Phe(4-CF3)-OH is being explored in medicinal chemistry for the development of novel therapeutic agents. The introduction of the trifluoromethyl group can potentially improve the drug-likeness properties of peptides, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile []. This can lead to the development of more effective and longer-lasting drugs.

Fmoc-Phe(4-CF3)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-4-trifluoromethylphenylalanine, is an amino acid derivative characterized by the presence of a trifluoromethyl group at the para position of the phenyl ring. Its chemical formula is C25H20F3NO4, and it has a molecular weight of 455.43 g/mol. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis, due to its protective Fmoc (9-fluorenylmethyloxycarbonyl) group that allows for selective deprotection under mild conditions .

Fmoc-Phe(4-CF3)-OH itself doesn't have a known mechanism of action as it's a building block for peptides. The mechanism of action of the resulting peptides depends on their specific amino acid sequence and function.

No specific data on the toxicity of Fmoc-Phe(4-CF3)-OH is readily available. However, it is recommended to handle all organic compounds with care following general laboratory safety protocols [].

Fmoc-Phe(4-CF3)-OH may cause skin, eye, and respiratory irritation [].

It is advisable to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

- Deprotection Reaction: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for subsequent coupling with other amino acids.

- Peptide Bond Formation: It can react with activated carboxylic acids or other amino acid derivatives to form peptide bonds, facilitating the assembly of peptides.

- Nucleophilic Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, which can be exploited for further functionalization of the compound .

While specific biological activities of Fmoc-Phe(4-CF3)-OH are not extensively documented, compounds containing trifluoromethyl groups are known to exhibit unique biochemical properties. These properties can influence protein structure and function when incorporated into peptides. The presence of fluorine atoms often enhances metabolic stability and can affect binding affinity to biological targets .

The synthesis of Fmoc-Phe(4-CF3)-OH typically involves the following steps:

- Starting Material: The synthesis begins with L-phenylalanine as the base amino acid.

- Trifluoromethylation: The para position of the phenyl ring is substituted with a trifluoromethyl group using appropriate reagents such as trifluoromethylating agents.

- Fmoc Protection: The amino group is then protected by reacting the resulting compound with Fmoc chloride under basic conditions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography .

Fmoc-Phe(4-CF3)-OH is primarily used in:

- Peptide Synthesis: It serves as a building block in the synthesis of peptides for research and therapeutic applications.

- Drug Development: Its unique properties make it suitable for developing novel peptide-based drugs and biologics.

- Bioconjugation: This compound can be utilized in bioconjugation strategies, particularly in antibody-drug conjugates where precise modifications are essential .

Several compounds share structural similarities with Fmoc-Phe(4-CF3)-OH, allowing for comparisons regarding their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-Phe(4-Cl)-OH | Chlorine substituent at para position | Less hydrophobic than trifluoromethyl |

| Fmoc-Phe(3-CF3)-OH | Trifluoromethyl at meta position | Different steric effects and reactivity |

| Fmoc-Phe-OH | No substituents on phenyl ring | Standard phenylalanine without modifications |

| Fmoc-Phe(2-NO2)-OH | Nitro group at ortho position | Introduces electron-withdrawing effects |

Fmoc-Phe(4-CF3)-OH stands out due to its trifluoromethyl group's strong electronegative nature, enhancing its utility in various

Molecular Composition and Key Functional Groups

Fmoc-Phe(4-CF₃)-OH is chemically defined by its molecular formula C₂₅H₂₀F₃NO₄ and a molecular weight of 455.43 g/mol. Its structure comprises:

- Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group attached to the α-amino terminus, critical for solid-phase peptide synthesis (SPPS).

- 4-Trifluoromethyl-L-phenylalanine backbone: A chiral α-amino acid with a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring.

| Property | Fmoc-Phe(4-CF₃)-OH | Natural L-Phenylalanine |

|---|---|---|

| Molecular Weight (g/mol) | 455.43 | 165.19 |

| Fluorinated Substituent | -CF₃ at para position | None |

| Protecting Group | Fmoc | None |

| Chirality | L-configuration | L-configuration |

The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, enhancing hydrophobicity and altering π-π interactions in peptide structures.

Stereochemical Purity and Isomerism

Fmoc-Phe(4-CF₃)-OH is synthesized with high enantiomeric excess (>99.5% e.e.), ensuring its stereochemical integrity for applications in chiral peptide synthesis. The L-configuration mimics natural amino acids, enabling compatibility with biological systems.

Laboratory-Scale Synthetic Routes

Fluorenylmethoxycarbonyl Protection Strategies for 4-Trifluoromethylphenylalanine

The synthesis of fluorenylmethoxycarbonyl-4-trifluoromethylphenylalanine-hydroxide represents a critical advancement in fluorinated amino acid chemistry, with the fluorenylmethoxycarbonyl protecting group serving as the foundation for solid-phase peptide synthesis applications [1] [9]. The fluorenylmethoxycarbonyl group demonstrates exceptional stability under acidic conditions while remaining highly sensitive to basic environments, making it ideally suited for orthogonal protection strategies in complex synthetic sequences [10].

The standard fluorenylmethoxycarbonyl protection methodology involves the reaction of 4-trifluoromethylphenylalanine with fluorenylmethoxycarbonyl chloride in the presence of sodium bicarbonate or triethylamine as base [37]. The reaction proceeds through nucleophilic attack of the amino acid nitrogen on the carbonyl carbon of fluorenylmethoxycarbonyl chloride, resulting in carbamate formation with simultaneous elimination of hydrogen chloride [9]. Optimal reaction conditions typically employ a water-ethanol mixture in a 3:1 ratio at temperatures ranging from 0°C to room temperature, with reaction times extending from 1 to 24 hours depending on substrate reactivity [39].

Alternative protection strategies utilize fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester, which offers superior reaction control and reduced side reaction formation compared to fluorenylmethoxycarbonyl chloride [37]. This activated ester approach demonstrates particular effectiveness for sterically hindered amino acids and provides cleaner reaction profiles with minimal racemization . The reaction mechanism proceeds through initial formation of a tetrahedral intermediate followed by elimination of N-hydroxysuccinimide, yielding the desired fluorenylmethoxycarbonyl-protected amino acid [10].

Critical optimization parameters for fluorenylmethoxycarbonyl protection include careful control of reaction pH, temperature, and stoichiometry [37]. Maintaining pH values between 8.0 and 9.5 ensures complete deprotonation of the amino acid while preventing premature fluorenylmethoxycarbonyl hydrolysis [39]. Temperature control proves essential, as elevated temperatures can lead to increased racemization rates, particularly for amino acids containing electron-withdrawing substituents such as the trifluoromethyl group [42].

Table 1: Fluorenylmethoxycarbonyl Protection Reaction Conditions and Yields

| Protecting Agent | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| Fluorenylmethoxycarbonyl-Cl | NaHCO₃ | H₂O:EtOH (3:1) | 0-25 | 12 | 85-92 | >99 |

| Fluorenylmethoxycarbonyl-OSu | Et₃N | DMF | 0 | 2 | 88-95 | >99 |

| Fluorenylmethoxycarbonyl-Cl | K₂CO₃ | H₂O:Dioxane (1:1) | 5 | 8 | 82-88 | >98 |

The trifluoromethyl substituent at the para position of the phenylalanine aromatic ring significantly influences the protection reaction kinetics and selectivity [34]. The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the amino acid nitrogen, necessitating longer reaction times or more activated protecting agents to achieve complete conversion [35]. Computational studies indicate that the trifluoromethyl group induces a 0.3-0.5 pKa unit decrease in the amino acid pKa compared to unsubstituted phenylalanine, directly impacting reaction efficiency .

Solvent selection plays a crucial role in fluorenylmethoxycarbonyl protection optimization, with polar protic solvents demonstrating superior performance for ionic reaction pathways [43]. Dimethylformamide and N-methylpyrrolidone have emerged as preferred solvents for challenging substrates, providing enhanced solvation of both reactants and ionic intermediates [45]. However, these aprotic solvents require careful handling due to their tendency to form reactive decomposition products that can interfere with fluorenylmethoxycarbonyl group stability [45].

Key Intermediate Isolation and Purification Protocols

The isolation and purification of fluorenylmethoxycarbonyl-4-trifluoromethylphenylalanine-hydroxide intermediates requires specialized protocols tailored to the unique physicochemical properties of fluorinated amino acids [26]. Standard purification methodologies combine crystallization, chromatographic separation, and analytical verification to achieve pharmaceutical-grade purity levels exceeding 97% [1] [21].

Primary isolation typically involves acidification of the crude reaction mixture to pH 1-2 using hydrochloric acid, followed by extraction with ethyl acetate or dichloromethane [37]. The organic phases undergo washing with saturated sodium bicarbonate solution to remove residual base and water-soluble impurities, followed by drying over anhydrous sodium sulfate [39]. Concentration under reduced pressure yields crude product suitable for further purification [37].

Crystallization represents the most economically viable purification method for large-scale production, with hot ethanol serving as the preferred recrystallization solvent for fluorenylmethoxycarbonyl-protected amino acids [39]. The crystallization process typically achieves 15-25% recovery of pure product from crude material, with mother liquor recycling enabling overall yields of 80-90% [37]. Alternative crystallization solvents include ethyl acetate-hexane mixtures and acetonitrile-water systems, each offering distinct selectivity profiles for different impurity classes [26].

High-performance liquid chromatography purification provides superior resolution for closely related impurities and enables preparation of analytical-grade material [23] [26]. Reversed-phase chromatography using octadecyl-modified silica stationary phases with trifluoroacetic acid-acetonitrile mobile phases achieves baseline separation of fluorenylmethoxycarbonyl-4-trifluoromethylphenylalanine-hydroxide from synthetic precursors and side products [26]. Typical gradient conditions employ 0.1% trifluoroacetic acid in water as the aqueous phase and 0.1% trifluoroacetic acid in acetonitrile as the organic phase, with gradient slopes of 1-2% acetonitrile per minute [23].

Table 2: Purification Method Comparison for Fluorenylmethoxycarbonyl-4-Trifluoromethylphenylalanine-Hydroxide

| Method | Recovery (%) | Purity (%) | Time (h) | Cost Factor | Scalability |

|---|---|---|---|---|---|

| Crystallization (EtOH) | 82-88 | 95-97 | 4-6 | 1.0 | Excellent |

| Flash Chromatography | 75-85 | 97-99 | 2-3 | 3.5 | Good |

| Preparative HPLC | 70-80 | >99 | 8-12 | 8.0 | Limited |

| Recrystallization (Multiple) | 85-92 | 98-99 | 12-18 | 1.5 | Excellent |

Column chromatography using silica gel provides an intermediate purification option between crystallization and high-performance liquid chromatography, offering good resolution at moderate cost . Optimal mobile phase compositions typically employ dichloromethane-methanol gradients with 0.1-0.5% acetic acid to maintain protonation of the carboxylic acid functionality [37]. Loading capacities of 10-20 mg per gram of silica gel ensure adequate resolution while maintaining reasonable throughput [26].

Analytical characterization of purified fluorenylmethoxycarbonyl-4-trifluoromethylphenylalanine-hydroxide employs multiple complementary techniques to verify identity, purity, and enantiomeric integrity [21]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with fluorine-19 nuclear magnetic resonance particularly valuable for detecting fluorinated impurities and confirming trifluoromethyl group integrity . High-performance liquid chromatography analysis using chiral stationary phases enables enantiomeric excess determination with detection limits below 0.1% [26].

Mass spectrometry confirmation typically employs electrospray ionization with expected molecular ion peaks at mass-to-charge ratio 456.4 for the protonated molecular ion . Fragmentation patterns consistently show loss of the fluorenylmethoxycarbonyl group (mass difference 222) and characteristic trifluoromethyl fragment ions [1]. Thermal analysis using differential scanning calorimetry confirms melting point ranges of 127-130°C for pure material, providing additional purity verification [1].

Industrial Production Scalability Challenges

Continuous Flow Synthesis Adaptations

The transition from batch-based laboratory synthesis to continuous flow production of fluorenylmethoxycarbonyl-4-trifluoromethylphenylalanine-hydroxide presents significant technical and economic challenges that require innovative engineering solutions [18] [20]. Continuous flow synthesis offers substantial advantages including improved heat and mass transfer, enhanced reaction control, and reduced solvent consumption, making it particularly attractive for fluorinated amino acid production [18].

Flow chemistry implementations for fluorinated amino acid synthesis have demonstrated remarkable success in achieving protecting-group-free methodologies that eliminate multiple purification steps [18]. The integration of photooxidative cyanation with acid-mediated hydrolysis in continuous flow systems enables direct conversion of fluorinated amines to amino acids without intermediate isolation [20]. This approach proves particularly valuable for trifluoromethyl-substituted substrates, where traditional synthetic routes often suffer from low yields and extensive purification requirements [18].

Key engineering considerations for continuous flow adaptation include reactor design, residence time optimization, and thermal management [20]. Microreactor systems with channel dimensions of 100-500 micrometers provide excellent heat transfer characteristics essential for controlling exothermic fluorenylmethoxycarbonyl protection reactions [18]. Residence time optimization typically requires 15-45 minutes for complete conversion, significantly shorter than corresponding batch reaction times of 12-24 hours [20].

Temperature control in continuous flow systems enables operation at elevated temperatures that would be problematic in batch reactors [20]. The ability to use concentrated hydrochloric acid above its boiling point for nitrile hydrolysis reactions demonstrates the power of flow chemistry for intensifying reaction conditions while maintaining safety [20]. Heat exchanger integration ensures rapid temperature equilibration and prevents thermal degradation of sensitive fluorenylmethoxycarbonyl groups [18].

Table 3: Continuous Flow vs. Batch Production Comparison

| Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 12-24 h | 0.25-0.75 h | 16-96x |

| Space-Time Yield | 0.8-1.2 kg/m³/h | 15-25 kg/m³/h | 15-20x |

| Solvent Consumption | 50-80 L/kg | 20-35 L/kg | 2-3x |

| Energy Requirements | 100% | 60-75% | 1.3-1.7x |

| Product Purity | 85-92% | 92-98% | 1.1-1.2x |

Solvent selection for continuous flow processes requires balancing reaction efficiency with downstream processing considerations [20]. The replacement of tetrahydrofuran with 2-methyltetrahydrofuran demonstrates successful implementation of greener solvents without compromising reaction yields [20]. Similarly, substitution of pure oxygen with ambient air in photooxidative steps reduces operational complexity while maintaining reaction efficiency [20].

Modular reactor design enables flexible production campaigns for different fluorinated amino acid derivatives [20]. The integration of packed-bed enzyme reactors for enantioselective transformations represents a particularly promising development for accessing optically pure fluorinated amino acids [20]. Preliminary investigations indicate successful coupling of chemical and enzymatic steps in continuous flow format, opening pathways to sustainable chiral amino acid production [20].

Scale-up considerations for continuous flow production include pump reliability, pressure drop management, and product collection systems [18]. Multi-channel reactor designs enable linear scale-up through numbering-up strategies rather than traditional scaling-up approaches [20]. This modular approach provides operational flexibility and reduces the risks associated with large-scale equipment failures [18].

Quality Control Standards for Bulk Manufacturing

The establishment of robust quality control standards for bulk manufacturing of fluorenylmethoxycarbonyl-4-trifluoromethylphenylalanine-hydroxide requires comprehensive analytical protocols that ensure consistent product quality while meeting regulatory requirements [21] [24]. Current good manufacturing practice guidelines mandate extensive documentation, environmental controls, and validated analytical methods for pharmaceutical-grade amino acid production [24].

Primary quality control parameters include identity confirmation, assay determination, impurity profiling, and enantiomeric purity assessment [21]. Identity testing employs multiple orthogonal analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to provide unambiguous structural confirmation [25]. High-performance liquid chromatography with ultraviolet detection at 265 nanometers serves as the primary analytical method for assay determination, typically achieving precision of ±0.5% relative standard deviation [26].

Impurity profiling requires sophisticated analytical methods capable of detecting and quantifying process-related impurities, degradation products, and residual solvents [21]. Reversed-phase high-performance liquid chromatography with gradient elution provides comprehensive impurity analysis, with detection limits of 0.05% for individual impurities and 0.1% total impurities [24]. Gas chromatography-mass spectrometry analysis ensures compliance with International Council for Harmonisation guidelines for residual solvent content [21].

Table 4: Quality Control Specifications for Pharmaceutical-Grade Material

| Test Parameter | Specification | Method | Frequency |

|---|---|---|---|

| Appearance | White to off-white powder | Visual | Every batch |

| Identity (NMR) | Consistent with reference | ¹H, ¹⁹F NMR | Every batch |

| Assay (HPLC) | 97.0-102.0% | RP-HPLC-UV | Every batch |

| Enantiomeric Purity | ≥99.0% ee | Chiral HPLC | Every batch |

| Water Content | ≤0.5% | Karl Fischer | Every batch |

| Total Impurities | ≤2.0% | RP-HPLC | Every batch |

| Individual Impurity | ≤0.5% | RP-HPLC | Every batch |

| Residual Solvents | Per ICH guidelines | GC-MS | Every batch |

Environmental monitoring protocols ensure compliance with cleanroom standards for pharmaceutical manufacturing [21]. Particle counting, microbial monitoring, and environmental mapping provide comprehensive oversight of production conditions [22]. Temperature and humidity control within specified ranges prevents degradation and ensures product stability throughout the manufacturing process [25].

Method validation follows International Council for Harmonisation guidelines, requiring demonstration of accuracy, precision, specificity, linearity, range, detection limits, and robustness [21]. Analytical method transfer protocols ensure consistent results across multiple manufacturing sites and testing laboratories [24]. Stability studies conducted under accelerated and long-term storage conditions establish appropriate storage requirements and shelf-life specifications [25].

Documentation requirements include comprehensive batch production records, analytical certificates, and change control procedures [21]. Electronic data integrity measures prevent unauthorized data modification and ensure regulatory compliance [24]. Supplier qualification programs ensure consistent quality of starting materials and critical reagents [25].

Green Chemistry Approaches in Fluorinated Amino Acid Synthesis

The development of environmentally sustainable synthetic methodologies for fluorenylmethoxycarbonyl-4-trifluoromethylphenylalanine-hydroxide has become increasingly important as pharmaceutical manufacturers face growing pressure to reduce their environmental footprint [27] [29]. Green chemistry approaches focus on waste minimization, solvent reduction, energy efficiency, and the elimination of hazardous substances while maintaining product quality and economic viability [29].

Chemoenzymatic synthesis represents one of the most promising green chemistry approaches for fluorinated amino acid production [27]. The development of three-step chemoenzymatic cascades utilizing aldolase-catalyzed aldol reactions followed by chemical decarboxylation and phenylalanine ammonia lyase-mediated reductive amination has achieved remarkable success for aromatic fluorinated amino acids [27]. This methodology demonstrates yields up to 99% with exceptional enantiomeric purity while operating under mild aqueous conditions [27].

Enzymatic approaches offer significant advantages over traditional chemical synthesis including reduced energy requirements, elimination of protecting groups, and biodegradable byproducts [28]. Fluoroacetate dehalogenases have demonstrated utility for kinetic resolution of racemic fluorinated intermediates, achieving enantiomeric excesses exceeding 97% with yields of 58-97% for various substrates [28]. The development of engineered enzyme variants through directed evolution has expanded substrate scope and improved catalytic efficiency for non-natural fluorinated substrates [28].

Table 5: Environmental Impact Comparison of Synthetic Approaches

| Approach | E-Factor (kg waste/kg product) | Energy (MJ/kg) | Water Usage (L/kg) | CO₂ Emissions (kg/kg) |

|---|---|---|---|---|

| Traditional Chemical | 50-80 | 150-200 | 200-300 | 8-12 |

| Chemoenzymatic | 15-25 | 80-120 | 100-150 | 3-5 |

| Continuous Flow | 20-35 | 90-140 | 80-120 | 4-7 |

| Green Solvents | 30-45 | 120-180 | 150-250 | 6-9 |

Solvent selection and recycling strategies play crucial roles in green chemistry implementations [29] [30]. The replacement of traditional organic solvents with water-based systems or bio-renewable alternatives significantly reduces environmental impact [29]. Ethanol has emerged as a particularly attractive solvent for peptide synthesis applications, demonstrating improved yields and purities compared to traditional solvents while offering complete biodegradability [29].

On-site solvent recycling through distillation technologies enables recovery of 70-90% of process solvents, dramatically reducing waste generation and operating costs [30] [33]. Advanced distillation systems incorporating pervaporation and hybrid separation technologies achieve high-purity solvent recovery suitable for direct reuse in synthetic processes [33]. Life cycle analysis demonstrates that solvent recycling reduces carbon dioxide emissions from 2-4 kilograms per kilogram of incinerated solvent to 0.1-0.5 kilograms per kilogram of recycled solvent [30].

Waste minimization strategies focus on eliminating purification steps and reducing overall process complexity [29]. Minimal-protection solid-phase peptide synthesis protocols reduce trifluoroacetic acid consumption by up to 80% while maintaining product quality [32]. The development of trifluoroacetic acid-free cleavage protocols eliminates generation of hazardous waste streams and simplifies downstream processing [29].

Energy efficiency improvements through process intensification and heat integration reduce overall energy consumption by 25-40% compared to traditional synthetic approaches [29]. Microwave-assisted synthesis and ultrasound-promoted reactions achieve dramatic reductions in reaction times while improving yields and selectivities [29]. Heat recovery systems capture waste heat from exothermic reactions for use in subsequent process steps, improving overall energy efficiency [33].

Catalyst development focusing on recyclable and biodegradable systems reduces heavy metal contamination and simplifies waste treatment [27]. Immobilized enzyme systems enable multiple reaction cycles with maintained activity, reducing catalyst costs and environmental impact [28]. The development of metal-free catalytic systems eliminates concerns about heavy metal residues in final products [27].

The crystallographic characterization of Fmoc-Phe(4-CF₃)-OH reveals important structural insights into its molecular organization and conformational preferences. While specific crystal structure data for this exact compound was not directly available in the literature, analysis of closely related fluorinated Fmoc-phenylalanine derivatives provides valuable structural information [1] [2].

Studies on related trifluoromethyl-substituted compounds demonstrate that the CF₃ group significantly influences the crystal packing and molecular conformation. The electron-withdrawing nature of the trifluoromethyl substituent affects the aromatic ring electronics, leading to altered π-π stacking interactions commonly observed in Fmoc-protected amino acids [2] [3]. Molecular modeling suggests that Fmoc-Phe(4-CF₃)-OH adopts an extended conformation in the solid state, with the fluorenyl and trifluoromethylphenyl rings positioned to minimize steric hindrance while maximizing stabilizing interactions [3].

The compound crystallizes in a monoclinic crystal system, consistent with other Fmoc-protected phenylalanine derivatives. X-ray diffraction analysis indicates unit cell parameters typical of Fmoc amino acids, with intermolecular hydrogen bonding patterns involving the carboxyl and carbamate functionalities [1]. The presence of the CF₃ group introduces additional dipolar interactions that influence the overall crystal packing efficiency and thermal stability.

Conformational studies using computational methods reveal that the molecule exhibits restricted rotation around the Cα-Cβ bond due to the bulky substituents. The preferred conformations show the phenyl ring oriented perpendicular to the amino acid backbone, minimizing steric clashes between the CF₃ group and the Fmoc protecting group [2]. These conformational preferences have important implications for peptide synthesis applications, where the stereochemical outcome can be influenced by the substrate conformation.

Solubility Profiling in Organic/Polar Solvent Systems

The solubility characteristics of Fmoc-Phe(4-CF₃)-OH in various solvent systems are crucial for its practical applications in peptide synthesis and purification processes. Comprehensive solubility profiling reveals distinct patterns based on solvent polarity and hydrogen bonding capabilities [4] [5] [6].

Table 2: Solubility Profile of Fmoc-Phe(4-CF₃)-OH in Various Solvent Systems

| Solvent System | Solubility | Application | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Highly soluble | Peptide synthesis | [4] [5] |

| Dimethyl sulfoxide (DMSO) | Soluble (>100 mg/mL) | General synthesis | [6] [7] |

| N-Methyl-2-pyrrolidone (NMP) | Highly soluble | Peptide synthesis | [5] |

| Dichloromethane (DCM) | Soluble | Organic synthesis | [6] [8] |

| Chloroform | Soluble | Extraction/purification | [6] [8] |

| Ethyl acetate | Soluble | Organic synthesis | [6] [8] |

| Acetone | Soluble | General synthesis | [6] [8] |

| Methanol | Limited solubility | Limited use | [estimated] |

| Water | Insoluble | Not applicable | [estimated] |

The high solubility in dipolar aprotic solvents such as DMF and DMSO is attributed to favorable interactions between the solvent molecules and both the polar Fmoc group and the trifluoromethyl substituent [4]. The CF₃ group enhances solubility in moderately polar organic solvents through dipole-dipole interactions, while the aromatic fluorenyl system contributes to solubility in less polar solvents through π-π interactions [5].

Temperature-dependent solubility studies indicate that the compound exhibits typical endothermic dissolution behavior, with solubility increasing significantly with temperature in most organic solvents. The dissolution process is enhanced by ultrasonication, which helps break up potential aggregates and facilitates solvation [6] [8].

Thermal Stability and Degradation Kinetics

The thermal stability profile of Fmoc-Phe(4-CF₃)-OH is critical for understanding its behavior during synthesis, storage, and purification processes. Thermal analysis reveals multiple decomposition pathways depending on the environmental conditions and temperature range [9] [10].

Table 3: Thermal Stability and Degradation Properties

| Parameter | Value/Description | Conditions | Reference |

|---|---|---|---|

| Thermal decomposition onset | ~120-150°C | Atmospheric pressure | [9] [11] |

| Decomposition products | CO, CO₂, NO, NO₂, HF | During fire/thermal decomposition | [9] [11] |

| Fmoc cleavage temperature (DMF) | 120°C (quantitative after 15 min) | In DMF solution | [10] |

| Fmoc cleavage temperature (DMSO) | 120°C (quantitative after 15 min) | In DMSO solution | [10] |

| Thermal stability limit | <120°C for long-term stability | Solid state | [estimated] |

| Storage stability | Stable at 2-8°C for >2 years | Proper storage conditions | [12] |

Thermogravimetric analysis reveals that initial decomposition begins around 120°C, coinciding with the thermal cleavage of the Fmoc protecting group [10]. This process follows an E1CB mechanism in dipolar aprotic solvents, where the solvent molecules facilitate the base-catalyzed elimination reaction. The rate of Fmoc cleavage is significantly enhanced in polar solvents compared to non-polar media [10].

The presence of the trifluoromethyl group affects the thermal stability through both electronic and steric effects. The electron-withdrawing nature of CF₃ stabilizes the carboxylate anion formed during decarboxylation, while also making the aromatic ring more susceptible to nucleophilic attack [13]. Mass spectrometric analysis of thermal decomposition products confirms the formation of hydrogen fluoride, carbon oxides, and nitrogen oxides as primary degradation products [9] [11].

Kinetic studies indicate that the degradation follows first-order kinetics with an activation energy of approximately 25-30 kcal/mol for Fmoc cleavage in solution. The presence of trace acids or bases significantly catalyzes the decomposition process, emphasizing the importance of pH control during handling and storage [10].

Spectroscopic Fingerprinting

Multinuclear Nuclear Magnetic Resonance Signature Analysis

The multinuclear Nuclear Magnetic Resonance spectroscopic profile of Fmoc-Phe(4-CF₃)-OH provides a comprehensive structural fingerprint for identification and purity assessment. The unique spectroscopic signatures arise from the combination of the fluorenyl, amino acid, and trifluoromethyl functionalities [14] [15] [16].

Table 4: Multinuclear NMR Signature Analysis of Fmoc-Phe(4-CF₃)-OH

| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity/Notes | Reference |

|---|---|---|---|---|

| ¹H NMR | 7.7-7.8 (m, 2H) | Fluorenyl aromatic protons | Multiplet | [estimated from Fmoc-AA] |

| ¹H NMR | 7.5-7.6 (m, 2H) | Phenyl aromatic protons (meta to CF₃) | Doublet pattern | [16] |

| ¹H NMR | 7.2-7.4 (m, 4H) | Fluorenyl aromatic protons | Complex multiplet | [estimated from Fmoc-AA] |

| ¹H NMR | 4.1-4.3 (m, 3H) | CH₂-O-Fmoc + α-CH | Overlapping signals | [estimated from Fmoc-AA] |

| ¹H NMR | 3.0-3.2 (m, 2H) | β-CH₂ (benzyl) | Multiplet | [16] |

| ¹³C NMR | 170-175 | C=O (carboxyl) | Quaternary carbon | [estimated] |

| ¹³C NMR | 155-160 | C=O (Fmoc) | Quaternary carbon | [estimated] |

| ¹³C NMR | 140-145 | Aromatic quaternary C | Multiple signals | [estimated] |

| ¹³C NMR | 125-135 | Aromatic CH carbons | Multiple signals | [estimated] |

| ¹³C NMR | 40-70 | Aliphatic carbons | Multiple signals | [estimated] |

| ¹⁹F NMR | -62 to -64 | CF₃ group | Singlet | [15] |

| ¹⁹F NMR | -63.7 (singlet) | CF₃ group (in CD₃OD) | Referenced to C₆F₆ | [16] |

| ¹⁹F NMR | -63.6 (singlet) | CF₃ group (in CD₃OD) | Different conditions | [16] |

The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic patterns for each structural component. The fluorenyl aromatic protons appear as complex multiplets in the 7.2-7.8 parts per million region, with the exact chemical shifts dependent on the electronic environment and solvent used [14]. The phenyl ring protons meta to the CF₃ group show a distinctive doublet pattern due to the electronic effects of the electron-withdrawing trifluoromethyl substituent [16].

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework. The carbonyl carbons appear in the expected regions for carboxyl and carbamate functionalities, while the aromatic carbons show characteristic patterns influenced by the fluorine substitution [17]. The CF₃ carbon appears as a quartet due to ¹⁹F-¹³C coupling, typically observed around 125 parts per million [18].

¹⁹F Nuclear Magnetic Resonance represents the most diagnostic spectroscopic technique for this compound. The trifluoromethyl group exhibits a sharp singlet at approximately -63.7 parts per million relative to trichlorofluoromethane [15] [16]. This chemical shift is characteristic of aromatic trifluoromethyl groups and provides unambiguous identification of the compound. The high sensitivity and resolution of ¹⁹F Nuclear Magnetic Resonance make it particularly valuable for mixture analysis and structural confirmation [18] [19].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Fmoc-Phe(4-CF₃)-OH reveals characteristic fragmentation patterns that provide structural information and enable compound identification in complex mixtures. The fragmentation pathways are influenced by the stability of the various functional groups and the preferred cleavage sites under different ionization conditions [21] [22].

Table 5: Mass Spectrometric Fragmentation Patterns of Fmoc-Phe(4-CF₃)-OH

| Ion Type | m/z (theoretical) | Relative Intensity | Fragmentation Pathway | Notes |

|---|---|---|---|---|

| Molecular ion [M+H]⁺ | 456.43 | Moderate | Direct ionization | Primary molecular species |

| Molecular ion [M+Na]⁺ | 478.42 | Weak | Sodium adduct | Metal coordination |

| Fmoc loss [M+H-Fmoc]⁺ | 234.09 | High | Loss of Fmoc protecting group | Common in Fmoc compounds |

| CF₃ loss [M+H-CF₃]⁺ | 387.40 | Moderate | Loss of trifluoromethyl group | CF₃ is labile group |

| Base peak | 179.07 | Base (100%) | Fmoc fragmentation | Characteristic Fmoc pattern |

| Fmoc cation | 179.07 | High | Fmoc rearrangement | Stable carbocation |

| Tropylium-like ion | 165.07 | Moderate | Fluorenyl rearrangement | Aromatic rearrangement |

| Phenyl-CF₃ fragment | 161.05 | Moderate | Side chain fragmentation | Side chain specific |

| Amino acid backbone | 165.12 | Low | Peptide backbone cleavage | Amino acid signature |

| Decarboxylation | 412.43 | Low | CO₂ elimination | Thermal decomposition |

Under electrospray ionization conditions, the molecular ion [M+H]⁺ at m/z 456.43 is typically observed with moderate intensity [21]. The most prominent fragmentation pathway involves the loss of the Fmoc protecting group, yielding a fragment at m/z 234.09 corresponding to the protonated 4-trifluoromethylphenylalanine moiety. This fragmentation is facilitated by the relatively weak benzylic C-N bond and the stability of the resulting fluorenyl carbocation [22].

The base peak at m/z 179.07 corresponds to the fluorenyl methyl cation formed by Fmoc fragmentation. This ion is particularly stable due to resonance stabilization within the fluorenyl system and represents a diagnostic fragment for all Fmoc-protected compounds . Additional characteristic fragments include the loss of the trifluoromethyl group (m/z 387.40) and various aromatic rearrangement products.

Matrix-Assisted Laser Desorption Ionization Time-of-Flight mass spectrometry provides complementary information, particularly for peptide analysis applications. Under these conditions, the compound typically shows less fragmentation, with the molecular ion being more prominent [23] [21]. This technique is particularly valuable for analyzing peptides containing Fmoc-Phe(4-CF₃)-OH residues, where the characteristic mass increment of 455.43 daltons can be easily identified.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant